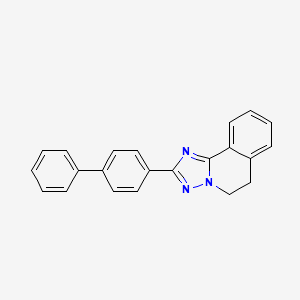
s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-
説明
s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- is a heterocyclic compound that belongs to the class of triazoloisoquinolines. This compound is characterized by the presence of a triazole ring fused to an isoquinoline ring, with a biphenyl group attached to the second position of the triazole ring. It has garnered interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and central nervous system depressant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- typically involves the condensation of a 2-amino-3,4-dihydro-1(2H)-isoquinolinone with an imidolyl, cyanamide, cyanic, or thiocyanic derivative . One common method includes the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid . The reaction conditions often require the use of catalysts such as potassium hydroxide and solvents like ethanol or methanol to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
科学的研究の応用
s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- has several scientific research applications:
作用機序
The mechanism of action of s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- involves its interaction with various molecular targets and pathways:
Apoptosis Induction: It can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as BAX and p53, and downregulating anti-apoptotic genes like BCL2.
Oxidative Stress: The compound induces oxidative stress, leading to DNA damage and subsequent cell death.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5,6-dihydro-1,2,4-triazolo(5,1-a)isoquinoline
- 2-(p-Fluorophenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline
- 3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo(3,4-a)isoquinolines
Uniqueness
s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the biphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
特性
IUPAC Name |
2-(4-phenylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWWRZUMCGQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226277 | |
| Record name | (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-5,6-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75318-64-8 | |
| Record name | s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-5,6-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXV4LA2F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


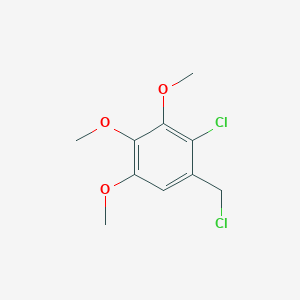



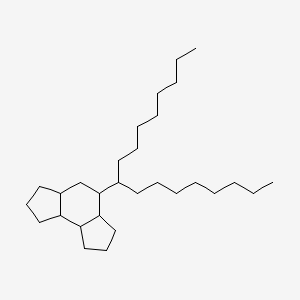
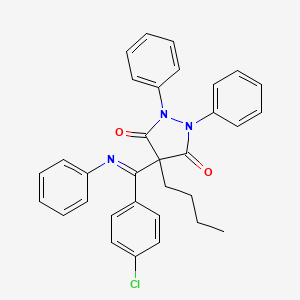
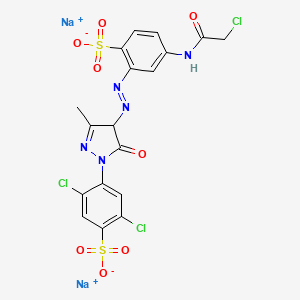
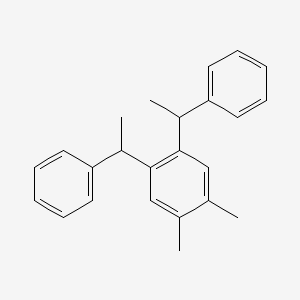
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
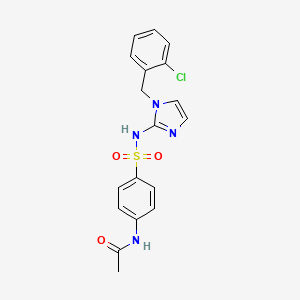
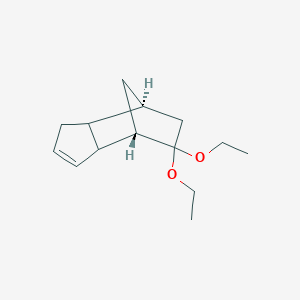
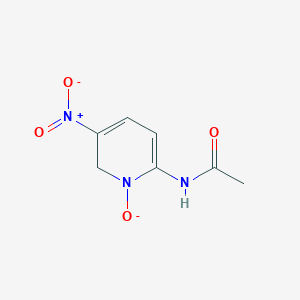
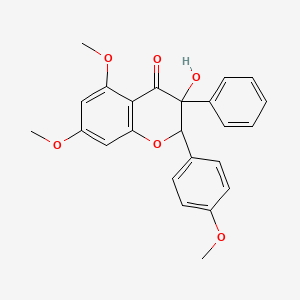
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
